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Compound of Interest

Compound Name: Methyl 3-ethyl-4-hydroxybenzoate

CAS No.: 22934-36-7

Cat. No.: B1338343

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-ethyl-4-
hydroxybenzoate, a key organic intermediate. Intended for researchers, scientists, and

professionals in drug development, this document offers a comprehensive examination of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

focus is on not just presenting the data, but on the underlying principles and the logic of

spectral interpretation, reflecting a field-proven approach to molecular characterization.

Introduction
Methyl 3-ethyl-4-hydroxybenzoate (CAS No: 22934-36-7) is a substituted aromatic ester with

significant potential in various chemical syntheses. Accurate and unambiguous structural

elucidation is paramount for its application in research and development. Spectroscopic

techniques are the cornerstone of this process, providing a detailed fingerprint of the

molecule's structure and connectivity. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and

MS data for this compound. While experimental data for this specific molecule is not widely

available in the public domain, this guide will utilize high-quality predicted data and supplement
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it with experimental data from closely related compounds to provide a robust and instructive

analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants,

and integration of the signals, the precise arrangement of atoms can be determined.[3][4]

A. ¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 d 1H H-6

~7.75 dd 1H H-2

~6.90 d 1H H-5

~5.50 s 1H -OH

3.88 s 3H -OCH₃

2.65 q 2H -CH₂CH₃

1.25 t 3H -CH₂CH₃

Interpretation:

The predicted ¹H NMR spectrum of Methyl 3-ethyl-4-hydroxybenzoate reveals seven distinct

signals, corresponding to the seven unique proton environments in the molecule.

Aromatic Region (δ 6.90 - 7.85 ppm): The three signals in this region are characteristic of a

1,2,4-trisubstituted benzene ring. The downfield shifts of H-2 and H-6 are due to the

deshielding effect of the adjacent electron-withdrawing ester group. The upfield shift of H-5 is

attributed to the electron-donating effect of the hydroxyl group. The splitting patterns (doublet

and doublet of doublets) arise from the coupling between adjacent aromatic protons.
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Phenolic Proton (δ ~5.50 ppm): A broad singlet, characteristic of a phenolic hydroxyl proton,

is expected around 5.50 ppm. Its chemical shift can be variable and is dependent on

concentration and solvent.

Methyl Ester Protons (δ 3.88 ppm): The sharp singlet at 3.88 ppm integrates to three protons

and is assigned to the methyl group of the ester functionality. Its downfield position is due to

the deshielding effect of the adjacent carbonyl group.

Ethyl Group Protons (δ 1.25 and 2.65 ppm): The quartet at 2.65 ppm (2H) and the triplet at

1.25 ppm (3H) are characteristic of an ethyl group. The quartet arises from the methylene (-

CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet is due

to the methyl protons being split by the two adjacent methylene protons. The downfield shift

of the methylene quartet is due to its direct attachment to the aromatic ring.

B. ¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~167.0 C=O (ester)

~158.0 C-4 (C-OH)

~131.0 C-6

~129.5 C-2

~123.0 C-3 (C-CH₂CH₃)

~122.0 C-1

~115.5 C-5

52.0 -OCH₃

22.5 -CH₂CH₃

14.0 -CH₂CH₃

Interpretation:
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The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon

atoms in the molecule.

Carbonyl Carbon (δ ~167.0 ppm): The signal at the lowest field is assigned to the carbonyl

carbon of the ester group.

Aromatic Carbons (δ ~115.5 - 158.0 ppm): Six signals are observed in the aromatic region.

The carbon attached to the hydroxyl group (C-4) is the most deshielded among the ring

carbons due to the oxygen's electronegativity. The carbons at positions 2, 6, and 1 are

deshielded by the ester group, while the carbon at position 5 is shielded by the hydroxyl

group. The carbon attached to the ethyl group (C-3) also appears in this region.

Methyl Ester Carbon (δ 52.0 ppm): The signal at 52.0 ppm is assigned to the methyl carbon

of the ester.

Ethyl Group Carbons (δ 14.0 and 22.5 ppm): The two signals in the upfield region are

assigned to the ethyl group carbons.

C. NMR Experimental Protocol
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.[5][6]

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~2970, ~2880 Medium C-H stretch (aliphatic)

~1715 Strong C=O stretch (ester)

~1610, ~1500 Medium-Strong C=C stretch (aromatic)

~1280 Strong C-O stretch (ester)

~1150 Strong C-O stretch (phenol)

~820 Strong
C-H out-of-plane bend

(aromatic)

Interpretation:

The predicted IR spectrum of Methyl 3-ethyl-4-hydroxybenzoate displays several

characteristic absorption bands that confirm its structure.

O-H Stretch: A strong, broad band around 3400 cm⁻¹ is indicative of the O-H stretching

vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear around 3050 cm⁻¹, while aliphatic

C-H stretches from the methyl and ethyl groups are observed around 2970 and 2880 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1715 cm⁻¹ is characteristic of

the carbonyl (C=O) stretching vibration of the ester functional group.

C=C Stretches: Absorptions in the 1610-1500 cm⁻¹ region are due to the C=C stretching

vibrations within the aromatic ring.

C-O Stretches: Strong bands around 1280 cm⁻¹ and 1150 cm⁻¹ correspond to the C-O

stretching vibrations of the ester and phenol groups, respectively.
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Aromatic C-H Bending: The strong band around 820 cm⁻¹ is characteristic of the out-of-

plane C-H bending vibrations for a 1,2,4-trisubstituted benzene ring.

A. IR Experimental Protocol
Workflow for FT-IR Analysis

Caption: General workflow for FT-IR data acquisition.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.[7][8][9][10]

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

165 40 [M - CH₃]⁺

151 80 [M - C₂H₅]⁺ or [M - OCH₃]⁺

123 60 [M - COOCH₃]⁺

95 30 [C₆H₅O]⁺

Interpretation:

The predicted mass spectrum of Methyl 3-ethyl-4-hydroxybenzoate would show a molecular

ion peak and several characteristic fragment ions.

Molecular Ion Peak ([M]⁺): The peak at m/z 180 corresponds to the molecular weight of the

compound (C₁₀H₁₂O₃). This is expected to be the base peak or a very intense peak due to

the stability of the aromatic ring.

[M - CH₃]⁺: Loss of a methyl radical from the ethyl group would result in a fragment at m/z

165.
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[M - C₂H₅]⁺ or [M - OCH₃]⁺: A significant peak at m/z 151 could result from the loss of an

ethyl radical from the aromatic ring or the loss of a methoxy radical from the ester group.

[M - COOCH₃]⁺: Cleavage of the ester group leading to the loss of the carbomethoxy group

would produce a fragment at m/z 123.

[C₆H₅O]⁺: A fragment corresponding to a hydroxyphenyl cation at m/z 95 is also plausible.

A. Mass Spectrometry Experimental Protocol
Workflow for EI-MS Analysis

Caption: Standard workflow for Electron Ionization Mass Spectrometry.

IV. Conclusion
The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a

comprehensive and self-validating spectroscopic profile of Methyl 3-ethyl-4-
hydroxybenzoate. The interpretation of these spectra, guided by fundamental principles and

comparison with related structures, allows for the unambiguous confirmation of its molecular

structure. The detailed protocols provided herein offer a standardized approach for researchers

to obtain high-quality data for this and similar compounds, ensuring scientific integrity and

reproducibility in drug discovery and development workflows. It is recommended that this

predicted data be confirmed with experimental analysis when the pure compound is available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC150251000&productDescription=ETHYL+4-HYDROXYBENZOATE+100GR&vendorId=VN00032119&countryCode=US&language=en
https://m.chemicalbook.com/SpectrumEN_18980-21-7_HNMR.htm
https://www.rsc.org/suppdata/ob/c1/c1ob06890c/c1ob06890c.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3-methylbenzoate
https://www.sas.upenn.edu/~genette/methyl%20benzoate.htm
https://www.benchchem.com/product/b1338343/docs#a-technical-guide-to-the-spectroscopic-characterization-of-methyl-3-ethyl-4-hydroxybenzoate
https://www.benchchem.com/product/b1338343/docs#a-technical-guide-to-the-spectroscopic-characterization-of-methyl-3-ethyl-4-hydroxybenzoate
https://www.benchchem.com/product/b1338343/docs#a-technical-guide-to-the-spectroscopic-characterization-of-methyl-3-ethyl-4-hydroxybenzoate
https://www.benchchem.com/product/b1338343/docs#a-technical-guide-to-the-spectroscopic-characterization-of-methyl-3-ethyl-4-hydroxybenzoate
https://www.benchchem.com/product/b1338343?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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